REACTION_SMILES
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[B:31]([F:32])([F:33])[F:34].[CH2:26]([O:27][CH2:28][CH3:29])[CH3:30].[CH3:1][CH2:2][CH2:3][C:4]([OH:5])=[O:6].[Cl:35][CH2:36][C:37]([Cl:38])([Cl:39])[Cl:40].[Cl:7][CH2:8][C:9]([O:10][C:11](=[O:12])[CH2:13][Cl:14])=[O:15].[cH:16]1[cH:17][cH:18][c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]2[cH:25]1>>[CH3:1][CH2:2][CH2:3][C:4](=[O:5])[c:25]1[cH:16][cH:17][cH:18][c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FB(F)F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCC(Cl)(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCl)OC(=O)CCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2ccccc2c1
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Name
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|
Type
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product
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Smiles
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CCCC(=O)c1cccc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |